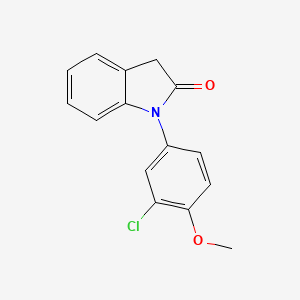
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid
Overview
Description
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a carboxylic acid group and a methylsulfonyl group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methylsulfonylphenylacetic acid.
Final Product Formation: The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and residence time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and molecular oxygen are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide or thiol derivatives
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl moiety and exhibit similar biological activities, including antimicrobial and anti-inflammatory properties.
Indole derivatives: Indole-based compounds possess diverse biological activities and are structurally related to 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a valuable compound for developing anti-inflammatory agents with reduced side effects .
Properties
Molecular Formula |
C14H12O4S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
5-methylsulfonyl-2-phenylbenzoic acid |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI Key |
JBDFEBYMOFKEBI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8377127.png)












